3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid
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Overview
Description
3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid is a chemical compound with the molecular formula C10H12N2O7S and a molecular weight of 304.28 g/mol . This compound is characterized by the presence of a methoxy group, a nitro group, and a sulfonamide group attached to a benzene ring, which is further connected to a propanoic acid moiety . It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid typically involves multiple steps, starting from readily available starting materials. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and subsequent reactions under controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to substitute the methoxy group.
Major Products Formed
Reduction: The reduction of the nitro group yields 3-(4-Methoxy-3-aminobenzenesulfonamido)propanoic acid.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, thereby inhibiting bacterial growth .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-nitrobenzenesulfonamide: Lacks the propanoic acid group.
3-Nitrobenzenesulfonamide: Lacks both the methoxy and propanoic acid groups.
4-Methoxybenzenesulfonamide: Lacks the nitro and propanoic acid groups.
Uniqueness
3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
3-[(4-methoxy-3-nitrophenyl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O7S/c1-19-9-3-2-7(6-8(9)12(15)16)20(17,18)11-5-4-10(13)14/h2-3,6,11H,4-5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBDVDJFXQZCQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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